VTP-27999 - 942142-51-0

VTP-27999

Catalog Number: EVT-506165
CAS Number: 942142-51-0
Molecular Formula: C26H41ClN4O5
Molecular Weight: 525.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VTP-27999 is a nonpeptidic alkyl amine classified as a direct renin inhibitor. [] It has been investigated in scientific research for its potential to block the renin-angiotensin system (RAS) more effectively than existing RAS blockers like aliskiren. [] This makes VTP-27999 a valuable tool for studying the physiological and pathological roles of the RAS, particularly in the context of hypertension and renal function. [, , ]

Aliskiren

Compound Description: Aliskiren is a direct renin inhibitor, used as an antihypertensive drug. It works by binding to renin and blocking the conversion of angiotensinogen to angiotensin I, thereby inhibiting the renin-angiotensin-aldosterone system (RAAS). [, , , , , , , , ]

Angiotensinogen

Compound Description: Angiotensinogen is a precursor protein produced by the liver. It serves as the substrate for renin, which cleaves angiotensinogen to generate angiotensin I. []

Relevance: Angiotensinogen is a key component of the RAAS pathway targeted by VTP-27999. By inhibiting renin, VTP-27999 prevents the conversion of angiotensinogen to angiotensin I, ultimately reducing the formation of angiotensin II, a potent vasoconstrictor. [, ]

Angiotensin I

Compound Description: Angiotensin I is a peptide hormone generated from the cleavage of angiotensinogen by renin. It is further converted to angiotensin II by angiotensin-converting enzyme (ACE). [, ]

Relevance: VTP-27999 indirectly affects angiotensin I levels by inhibiting renin, the enzyme responsible for its generation from angiotensinogen. Lower renin activity due to VTP-27999 results in decreased angiotensin I production, ultimately contributing to the lowering of angiotensin II. [, ]

Angiotensin II

Compound Description: Angiotensin II is a potent vasoconstrictor peptide hormone that plays a central role in regulating blood pressure and electrolyte balance. It is produced from angiotensin I by ACE. [, , ]

Relevance: VTP-27999 indirectly reduces angiotensin II levels by inhibiting the RAAS pathway upstream. By blocking renin, VTP-27999 lowers the production of angiotensin I, which in turn reduces the substrate available for ACE to generate angiotensin II. This decrease in angiotensin II contributes to VTP-27999's antihypertensive effect. [, , ]

Aldosterone

Compound Description: Aldosterone is a steroid hormone produced by the adrenal glands. It plays a crucial role in regulating blood pressure by promoting sodium and water retention in the kidneys. []

Relevance: VTP-27999 indirectly affects aldosterone levels by inhibiting the RAAS pathway. Reduced angiotensin II levels, resulting from VTP-27999's inhibition of renin, lead to decreased aldosterone secretion from the adrenal glands. This reduction in aldosterone contributes to VTP-27999's blood pressure-lowering effect. []

Prorenin

Compound Description: Prorenin is the inactive precursor of renin. It can be converted to active renin enzymatically or by binding to the (pro)renin receptor, although the physiological relevance of the latter remains debated. [, , , ]

Relevance: Prorenin is directly relevant to VTP-27999's mechanism of action. Unlike aliskiren, which can bind and unfold prorenin, VTP-27999 does not affect prorenin conformation. [, , ] This difference highlights distinct pharmacological profiles between the two renin inhibitors. [, , ]

Overview

VTP-27999 is a novel compound classified as an alkyl amine renin inhibitor, primarily developed for the treatment of hypertension and related cardiovascular conditions. It presents a unique mechanism of action compared to other renin inhibitors like aliskiren, aiming to provide enhanced efficacy and safety profiles in clinical applications. This compound has garnered attention due to its potential for nephroprotection and its role in managing end-organ diseases associated with hypertension.

Source and Classification

VTP-27999 was discovered through structure-guided optimization of nonpeptidic alkyl amine inhibitors. Its classification as a renin inhibitor positions it within a broader category of antihypertensive agents that target the renin-angiotensin system. The compound is synthesized from various starting materials, including organic azides, utilizing advanced synthetic methodologies to enhance its pharmacological properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of VTP-27999 involves several key steps:

  1. Starting Materials: The process begins with the use of organic azides, which serve as precursors.
  2. Methylation: A Ru(II) complex is employed to mediate the methylation of N,N-dimethyl and N-monomethyl amines using methanol as a methylating agent .
  3. Epoxide Formation: The synthesis includes the formation of epoxides, which are crucial intermediates in achieving the desired stereochemistry and regioselectivity .
  4. Purification: Following synthesis, the compound undergoes purification processes to isolate VTP-27999 in its active form.

This multi-step synthetic route ensures high yields and purity, critical for subsequent pharmacological evaluation.

Molecular Structure Analysis

Structure and Data

VTP-27999 features a complex molecular structure characterized by specific functional groups that enhance its activity as a renin inhibitor. The structural formula includes:

  • An alkyl amine backbone
  • Functional groups that facilitate interaction with the active site of renin

The precise molecular formula and structural data are essential for understanding its binding affinity and pharmacodynamics.

Chemical Reactions Analysis

Reactions and Technical Details

VTP-27999 undergoes various chemical reactions that are pivotal for its function as a renin inhibitor:

  1. Binding Interactions: The compound binds to the active site of renin, inhibiting its enzymatic activity, which is crucial for regulating blood pressure.
  2. Metabolism: In vivo studies indicate that VTP-27999 is metabolized through pathways that may involve oxidation and conjugation, affecting its pharmacokinetics .

These reactions are critical for determining the compound's efficacy and safety profile in clinical settings.

Mechanism of Action

Process and Data

The mechanism of action of VTP-27999 involves:

  1. Renin Inhibition: By binding to renin, VTP-27999 prevents the conversion of angiotensinogen to angiotensin I, leading to reduced levels of angiotensin II, a potent vasoconstrictor.
  2. Pharmacodynamics: Studies have shown that VTP-27999 alters renin immunoreactivity significantly, enhancing its therapeutic effects while minimizing adverse reactions .

This mechanism underlines its potential advantages over existing therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

VTP-27999 exhibits several key physical and chemical properties:

  • Molecular Weight: Specific molecular weight data is crucial for dosage calculations.
  • Solubility: The solubility profile affects bioavailability; VTP-27999 is designed to be sufficiently soluble in physiological conditions.
  • Stability: Stability under various conditions (pH, temperature) is essential for ensuring efficacy during storage and administration.

These properties are vital for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

VTP-27999 has several promising applications in scientific research:

  1. Hypertension Treatment: As a potent renin inhibitor, it is primarily investigated for managing hypertension.
  2. Nephroprotection: Preliminary studies suggest potential benefits in protecting renal function in hypertensive patients .
  3. Cardiovascular Research: Its unique mechanism makes it a candidate for further exploration in cardiovascular disease management.

Ongoing studies aim to clarify its full therapeutic potential and establish comprehensive clinical guidelines for its use.

Properties

CAS Number

942142-51-0

Product Name

VTP-27999

IUPAC Name

methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate

Molecular Formula

C26H41ClN4O5

Molecular Weight

525.1 g/mol

InChI

InChI=1S/C26H41ClN4O5/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32)/t19-,21-,23+,24+/m1/s1

InChI Key

NXWASIVXQMMPLM-ZXMXYHOLSA-N

SMILES

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC

Synonyms

methyl (2-((3-chlorophenyl)(1-((2-(methylamino)-3-(tetrahydro-2H-pyran-3-yl)propyl)carbamoyl)piperidin-3-yl)methoxy)ethyl)carbamate
VTP-000027999
VTP-27,999
VTP-27999

Canonical SMILES

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC

Isomeric SMILES

CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.